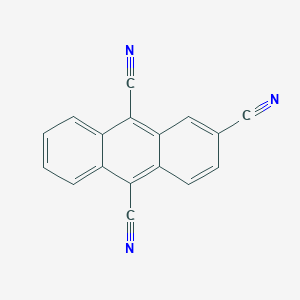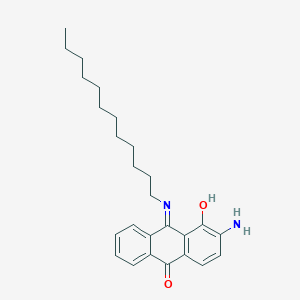
2-Propenoic acid, 2-methyl-, (1S)-1-carboxyethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenoic acid, 2-methyl-, (1S)-1-carboxyethyl ester is a chemical compound known for its versatile applications in various fields. It is an ester derivative of methacrylic acid and is commonly used in the production of polymers and copolymers. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it valuable in both industrial and research settings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, (1S)-1-carboxyethyl ester typically involves the esterification of methacrylic acid with (1S)-1-carboxyethanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this ester is scaled up using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for efficient production and minimizes the formation of by-products. The reaction conditions are carefully controlled to optimize yield and purity.
化学反应分析
Types of Reactions
2-Propenoic acid, 2-methyl-, (1S)-1-carboxyethyl ester undergoes various types of chemical reactions, including:
Polymerization: The compound can undergo free radical polymerization to form polymers and copolymers.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to methacrylic acid and (1S)-1-carboxyethanol.
Transesterification: The ester can react with other alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or titanium isopropoxide are used.
Major Products Formed
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Hydrolysis: Methacrylic acid and (1S)-1-carboxyethanol.
Transesterification: Different esters depending on the alcohol used.
科学研究应用
2-Propenoic acid, 2-methyl-, (1S)-1-carboxyethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of hydrogels and other materials for tissue engineering and regenerative medicine.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.
作用机制
The compound exerts its effects primarily through its ability to undergo polymerization and form cross-linked networks. The methacrylate group in the ester allows it to participate in free radical polymerization, leading to the formation of polymers with desired mechanical and chemical properties. The molecular targets and pathways involved include the initiation, propagation, and termination steps of the polymerization process.
相似化合物的比较
Similar Compounds
- 2-Propenoic acid, 2-methyl-, heptyl ester
- 2-Propenoic acid, methyl ester
- 2-Propenoic acid, 2-methyl-, ethenyl ester
Comparison
2-Propenoic acid, 2-methyl-, (1S)-1-carboxyethyl ester is unique due to its specific ester group, which imparts distinct properties compared to other similar compounds. For example, the heptyl ester variant has a longer alkyl chain, affecting its hydrophobicity and polymerization behavior. The methyl ester is simpler and more volatile, making it suitable for different applications. The ethenyl ester has a vinyl group, which influences its reactivity and polymerization characteristics.
属性
CAS 编号 |
169233-07-2 |
|---|---|
分子式 |
C7H10O4 |
分子量 |
158.15 g/mol |
IUPAC 名称 |
(2S)-2-(2-methylprop-2-enoyloxy)propanoic acid |
InChI |
InChI=1S/C7H10O4/c1-4(2)7(10)11-5(3)6(8)9/h5H,1H2,2-3H3,(H,8,9)/t5-/m0/s1 |
InChI 键 |
MUWOTPLDXQSGQZ-YFKPBYRVSA-N |
手性 SMILES |
C[C@@H](C(=O)O)OC(=O)C(=C)C |
规范 SMILES |
CC(C(=O)O)OC(=O)C(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-Methylphenyl)methyl]-N-(phenylsulfanyl)cyclobutanamine](/img/structure/B14268544.png)

![4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B14268551.png)
![Bicyclo[3.1.0]hexa-3,5-dien-2-one](/img/structure/B14268555.png)
![Methyl (acetyloxy)[(1-phenylpropan-2-yl)oxy]acetate](/img/structure/B14268556.png)
![2-[1-(Naphthalen-1-yl)ethyl]-4,5-dihydro-1H-imidazole](/img/structure/B14268560.png)
![2-Thiophen-2-yl-5-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]thiophene](/img/structure/B14268562.png)







